8-Methoxy-6-oxo-octanoic Acid Methyl Ester-d4
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Overview
Description
8-Methoxy-6-oxo-octanoic Acid Methyl Ester-d4 is a deuterium-labeled compound used primarily in scientific research. It is an isotopic analog of 8-Methoxy-6-oxo-octanoic Acid Methyl Ester, where four hydrogen atoms are replaced by deuterium atoms. This compound is often utilized as an internal standard in various analytical techniques due to its stable isotopic labeling .
Preparation Methods
The synthesis of 8-Methoxy-6-oxo-octanoic Acid Methyl Ester-d4 involves several steps, starting from the corresponding non-deuterated compound. The general synthetic route includes:
Methoxylation: Introduction of a methoxy group to the octanoic acid backbone.
Oxidation: Conversion of the methoxy-octanoic acid to the corresponding ketone.
Esterification: Formation of the methyl ester by reacting the ketone with methanol in the presence of an acid catalyst.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions
Industrial production methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
8-Methoxy-6-oxo-octanoic Acid Methyl Ester-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methoxy-6-oxo-octanoic Acid Methyl Ester-d4 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantitative analysis.
Biology: In metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: In pharmacokinetic studies to monitor drug metabolism and distribution.
Industry: In quality control and assurance processes to ensure the accuracy of analytical measurements .
Mechanism of Action
The mechanism of action of 8-Methoxy-6-oxo-octanoic Acid Methyl Ester-d4 is primarily related to its role as an internal standard. It does not exert biological effects but serves as a reference compound in analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-labeled compounds.
Comparison with Similar Compounds
Similar compounds to 8-Methoxy-6-oxo-octanoic Acid Methyl Ester-d4 include:
8-Methoxy-6-oxo-octanoic Acid Methyl Ester: The non-deuterated analog used in similar applications but lacks the isotopic labeling.
Octanoic Acid Methyl Ester: A simpler ester without the methoxy and ketone functionalities.
6-Oxo-octanoic Acid Methyl Ester: Lacks the methoxy group but retains the ketone functionality.
The uniqueness of this compound lies in its isotopic labeling, which provides advantages in analytical precision and accuracy .
Properties
CAS No. |
1346603-91-5 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
206.274 |
IUPAC Name |
methyl 5,5,7,7-tetradeuterio-8-methoxy-6-oxooctanoate |
InChI |
InChI=1S/C10H18O4/c1-13-8-7-9(11)5-3-4-6-10(12)14-2/h3-8H2,1-2H3/i5D2,7D2 |
InChI Key |
IUHDCPZSTJMEMO-CWUGWKFWSA-N |
SMILES |
COCCC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
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